4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid is a compound that features a pyrazole ring substituted with a chloro and methyl group, linked to a benzoic acid moiety through a carbonyl-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Coupling with benzoic acid: The pyrazole derivative is then coupled with benzoic acid using a coupling agent such as carbodiimide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylated product.
Scientific Research Applications
4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H10ClN3O3 |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H10ClN3O3/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(3-5-8)12(18)19/h2-6H,1H3,(H,15,17)(H,18,19) |
InChI Key |
ZWCNCQBFPDKSQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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